2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate

Description

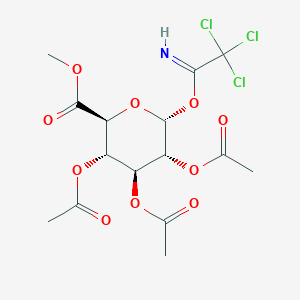

2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized glycosyl donor used in carbohydrate chemistry for synthesizing glucuronic acid-containing oligosaccharides and glycoconjugates. The compound features three acetyl protecting groups at the 2-, 3-, and 4-positions of the glucuronic acid residue, a methyl ester at the carboxylic acid moiety, and a trichloroacetimidate group at the anomeric position. This configuration enables efficient glycosylation reactions due to the trichloroacetimidate’s role as a highly reactive leaving group, facilitating stereoselective bond formation .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIVSQDHXVNAL-HKLXJQGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92420-89-8 | |

| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boron Trifluoride Diethyl Etherate (BF3·Et2O)

BF3·Et2O promotes β-selectivity through neighboring-group participation of the C-2 acetyl group. In the synthesis of morphine glucuronides, this catalyst achieved 60% yield with exclusive β-configuration.

Trimethylsilyl Triflate (TMSOTf)

TMSOTf is preferred for acid-sensitive substrates. For instance, in the glucuronidation of resveratrol derivatives, TMSOTf provided moderate yields (30%) but minimized side reactions.

Comparative Performance

| Catalyst | Temperature | Yield (%) | β:α Ratio | Reference |

|---|---|---|---|---|

| BF3·Et2O | 0°C | 35–60 | >99:1 | |

| TMSOTf | 0°C | 30–35 | 95:5 | |

| ZnCl2 | 20°C | 31 | 100:0 |

Protecting Group Strategies

Acetyl groups at positions 2, 3, and 4 are critical for directing β-glycosylation. However, transacylation side reactions can occur during prolonged reactions. To mitigate this, bulkier protecting groups (e.g., isobutyrate) have been explored:

-

Tri-isobutyrate Protection :

Replacing acetyl with isobutyrate groups reduces nucleophilic attack at the ester carbonyl, suppressing transacylation while maintaining high β-selectivity. This approach enabled the synthesis of morphine-3,6-β-D-glucuronide in 60% yield.

Mechanistic Insights into Trichloroacetimidate Reactivity

Recent isotopic labeling studies () revealed that trichloroacetamide byproducts form via an intermolecular aglycon transfer mechanism rather than intramolecular rearrangement. This occurs when the trichloroacetimidate donor reacts with a second equivalent of activated donor, producing trichloroacetamide and regenerating the reactive species. Key implications include:

-

Inverse Addition Protocol : Adding the acceptor slowly to a limited amount of donor minimizes side reactions.

-

Catalyst Selection : Less nucleophilic catalysts (e.g., N-phenyl trifluoroacetimidate) reduce trichloroacetamide formation.

Deprotection and Final Product Isolation

After glycosylation, the acetyl and methyl ester groups are removed under basic conditions:

-

Saponification :

Treatment with sodium methoxide (MeONa) in methanol/THF hydrolyzes the methyl ester. -

Acid Workup :

Amberlyst 15 (H+ form) adjusts the pH to 3–4, precipitating the free glucuronic acid derivative.

Industrial-Scale Adaptations

For multi-kilogram synthesis (e.g., clinical trials), process optimization focuses on:

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:

Glycosylation: The primary reaction where it acts as a glycosyl donor to form glycosidic bonds.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl and trichloroacetimidate groups.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Glycosylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.

Hydrolysis: Conducted under acidic or basic conditions to selectively remove protecting groups.

Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H18Cl3NO10

- Molecular Weight : 478.7 g/mol

- IUPAC Name : methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

- Physical State : Solid

- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol

Synthesis of Glycosyl Derivatives

One of the primary applications of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is as an intermediate in the synthesis of various glycosyl derivatives. This compound can be utilized to produce glycosides through glycosylation reactions. The trichloroacetimidate functionality allows for efficient formation of glycosidic bonds under mild conditions.

Table 1: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Glycosylation | Trichloroacetimidate + Alcohol | Glycoside |

| Formation of Imidates | Trichloroacetonitrile + Hydroxyl Compounds | Glycosyl Imidates |

| Anomerization | Base-Catalyzed Conditions | α and β-Glycosyl Imidates |

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry for the development of glucuronide conjugates. These conjugates are essential for enhancing the solubility and bioavailability of various drugs. For instance, glucuronidation is a critical metabolic pathway that aids in drug detoxification and excretion.

Case Study: Glucuronide Conjugates in Drug Development

A study demonstrated the synthesis of deoxyrhapontigenin-3-O-β-D-glucuronide using 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester as an intermediate. This conjugate exhibited enhanced bioactivity compared to its parent compound, suggesting a potential therapeutic application in treating oxidative stress-related disorders .

Glycobiology Research

In glycobiology, the compound plays a role in studying glycan structures and their interactions with proteins. The ability to synthesize specific glycosides allows researchers to investigate the biological functions of carbohydrates in cellular processes.

Table 2: Applications in Glycobiology

| Application Area | Description |

|---|---|

| Glycan Profiling | Analysis of glycan structures on proteins |

| Cell Signaling | Studying carbohydrate-protein interactions |

| Vaccine Development | Designing carbohydrate-based vaccines |

Mechanism of Action

The mechanism of action for 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate involves the activation of the glycosyl donor by forming an oxocarbenium ion intermediate. This highly reactive intermediate facilitates nucleophilic attack by various glycosyl acceptors, leading to the formation of glycosidic bonds. The trichloroacetimidate group plays a crucial role in stabilizing the intermediate and ensuring efficient glycosylation under mild conditions .

Comparison with Similar Compounds

2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester, Trichloroacetimidate

- Structure : Benzoyl groups (C₆H₅CO-) replace acetyl groups at the 2-, 3-, and 4-positions.

- Molecular Formula: C₃₀H₂₄Cl₃NO₁₀; Molecular Weight: 664.87 g/mol .

- Reactivity : The bulky benzoyl groups enhance stability but reduce reaction rates due to steric hindrance. The trichloroacetimidate group enables activation under mild acidic conditions (e.g., catalytic TMSOTf) .

- Applications : Widely used in synthesizing glycans for studying carbohydrate-protein interactions, inflammation, and microbial recognition. Its stability makes it suitable for multi-step synthetic routes .

- Deprotection : Requires harsh conditions (e.g., NaOMe/MeOH) for benzoyl group removal, which may limit compatibility with acid-sensitive substrates .

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate

- Structure : Benzyl groups (C₆H₅CH₂-) protect hydroxyl positions, with a benzyl ester at the carboxylic acid.

- Molecular Formula: C₂₉H₂₄Cl₃NO₈; Molecular Weight: 620.86 g/mol .

- Reactivity: Benzyl groups offer orthogonal deprotection (removable via hydrogenolysis), enabling sequential synthesis strategies. The trichloroacetimidate ensures high glycosylation efficiency.

- Applications : Preferred for synthesizing glycoconjugates requiring selective deprotection in drug discovery .

1,2,3,4-Tetra-O-acetyl-α-D-glucuronic Acid Methyl Ester

- Structure : Additional acetyl group at the 1-position; lacks the trichloroacetimidate leaving group.

- Molecular Formula : C₁₆H₂₂O₁₂; Molecular Weight: 406.34 g/mol .

- Reactivity : Less reactive due to the absence of a leaving group. Primarily serves as an intermediate for further functionalization.

- Applications : Used in basic glycosylation studies and as a precursor for modified glucuronic acid derivatives .

Comparative Data Table

Biological Activity

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS Number: 92420-89-8) is a glucuronide derivative that serves as an important intermediate in the synthesis of various biologically active compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in enhancing the bioavailability and efficacy of therapeutic agents through glucuronidation.

- Molecular Formula : C15H18Cl3NO10

- Molecular Weight : 478.66 g/mol

- Melting Point : 106-108 °C

- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol .

Biological Activity

The biological activity of this compound primarily stems from its role in glucuronidation processes. Glucuronidation is a significant metabolic pathway that enhances the solubility and excretion of various drugs and xenobiotics. The following sections detail specific biological activities and case studies related to this compound.

Glucuronidation and Drug Metabolism

Glucuronidation significantly impacts the pharmacokinetics of drugs. For instance, studies have shown that the conjugation of flavonoids with glucuronic acid can enhance their solubility and bioavailability while altering their biological activity. This process is crucial for the detoxification and elimination of potentially harmful compounds from the body .

Case Studies

- Flavonoid Conjugates : Research indicates that glucuronidated flavonoids exhibit altered antioxidant properties compared to their parent compounds. For example, the 3-O-glucuronide of resveratrol showed increased antioxidant activity compared to unmodified resveratrol .

- Anticancer Applications : The synthesis of glucuronide derivatives from anticancer agents has been explored to improve their therapeutic profiles. One study demonstrated that Betulinic Acid Acyl Glucuronide exhibited non-cytotoxic properties while retaining anticancer activity when administered as a prodrug .

Synthesis and Applications

The synthesis of this compound involves acetylation followed by trichloroacetimidation processes. This compound serves as a precursor for various glucuronide derivatives that are utilized in drug design and development.

Table: Comparison of Glucuronide Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential protection of glucuronic acid hydroxyl groups using acetyl groups, followed by trichloroacetimidate activation at the anomeric position. Key steps include:

- Acetylation : Use acetic anhydride in pyridine to protect hydroxyl groups at positions 2, 3, and 4.

- Trichloroacetimidate Formation : React the acetylated intermediate with trichloroacetonitrile and a base (e.g., DBU) in dichloromethane under anhydrous conditions .

- Optimization : Yields >70% are achieved with strict moisture control and inert atmospheres. Prolonged reaction times (>24 hours) reduce stereochemical purity due to competing hydrolysis.

Q. How is this compound purified, and what analytical techniques validate its structural integrity?

- Methodological Answer :

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. For large-scale synthesis, recrystallization in ethanol/water mixtures improves purity .

- Validation :

- NMR : H and C NMR confirm acetyl group positions and anomeric configuration (α/β ratio).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% typical).

- Mass Spectrometry : ESI-MS detects [M+Na] ions for molecular weight confirmation .

Q. What is the compound’s primary role in glycosylation reactions, and how does it compare to other glycosyl donors?

- Methodological Answer : As a glycosyl donor, it enables stereoselective formation of α-linked glucuronic acid derivatives. Advantages over thioglycosides or phosphates include:

- Mild Activation : Catalytic TMSOTf or BF·EtO at room temperature.

- High Anomeric Control : α-selectivity >90% in polar aprotic solvents (e.g., acetonitrile) due to neighboring group participation from acetyl groups .

- Comparison : Unlike benzoyl-protected analogs, acetyl groups simplify deprotection under basic conditions (e.g., NaOMe/MeOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glycosylation efficiencies when using this donor with complex acceptors (e.g., sterically hindered alcohols)?

- Methodological Answer : Discrepancies arise from acceptor nucleophilicity and solvent effects. Strategies include:

- Preactivation Protocol : Preactivate the donor with TMSOTf (-20°C, 10 min) before adding the acceptor to minimize side reactions.

- Solvent Screening : Test dichloromethane (low polarity) vs. acetonitrile (high polarity) to balance reactivity and selectivity.

- Additives : Use molecular sieves (4Å) to scavenge moisture and stabilize the oxocarbenium intermediate .

- Data Table : Glycosylation Efficiency Under Different Conditions

| Acceptor Type | Solvent | Catalyst | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| Primary Alcohol | CHCN | TMSOTf | 85 | 92:8 |

| Secondary Alcohol | DCM | BF·EtO | 62 | 85:15 |

| Phenol | Toluene | TMSOTf | 45 | 78:22 |

Q. What experimental approaches are used to study its interactions with β-glucuronidase enzymes, and how do structural modifications affect inhibition?

- Methodological Answer :

- Enzyme Assays : Monitor hydrolysis of the methyl ester group via UV-Vis spectroscopy (λ = 405 nm) using 4-nitrophenyl glucuronide as a chromogenic substrate. IC values are calculated from dose-response curves .

- Structural Modifications :

- Acetyl vs. Benzoyl Protection : Benzoyl groups increase steric hindrance, reducing enzyme binding (IC increases from 12 μM to 45 μM).

- Anomeric Configuration : β-anomers are hydrolyzed 10x faster than α-anomers, confirming enzyme stereospecificity .

Q. How does the compound’s stability under varying storage conditions impact its reactivity in long-term studies?

- Methodological Answer :

- Stability Profile :

- Short-Term : Stable at -20°C under argon for 6 months (purity loss <5%).

- Long-Term : Degrades at 4°C (hydrolysis to glucuronic acid observed after 3 months).

- Mitigation : Lyophilization with trehalose (1:1 w/w) extends shelf life to 12 months without loss of glycosylation activity .

Methodological Challenges and Solutions

Q. What techniques are employed to characterize its solid-state structure, and how does this inform mechanistic studies?

- Methodological Answer :

- X-ray Crystallography : Resolves acetyl group conformations and anomeric trichloroacetimidate geometry. The title compound adopts a C chair conformation, with the trichloroacetimidate group axial (critical for α-selectivity) .

- DFT Calculations : Compare experimental data with computed transition states to rationalize stereochemical outcomes in glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.